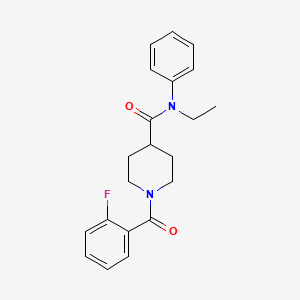

![molecular formula C20H25N3O4S2 B4631994 tert-butyl 2-({[5-benzyl-3-(ethoxycarbonyl)-2-thienyl]amino}carbonothioyl)hydrazinecarboxylate](/img/structure/B4631994.png)

tert-butyl 2-({[5-benzyl-3-(ethoxycarbonyl)-2-thienyl]amino}carbonothioyl)hydrazinecarboxylate

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds often involves complex reactions that highlight the intricate steps necessary to achieve specific functional groups and structures. For example, the synthesis of methyl 2-((3,5-di-tert-butyl-4-hydroxybenzyl)thio) nicotinate from 2-mercaptonicotinic acid showcases the careful manipulation of molecular components to introduce desired functionalities, despite the unexpected cleavage of C–S bonds observed in certain conditions (Nordin et al., 2016).

Molecular Structure Analysis

The study of molecular structures often includes X-ray crystallography and DFT analyses, providing insights into the arrangement of atoms within a molecule and the spatial orientation of functional groups. For example, the characterization and structure analysis of 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate revealed significant details about the compound's molecular geometry and intramolecular hydrogen bonding (Çolak et al., 2021).

Chemical Reactions and Properties

Chemical reactions involving related compounds often demonstrate the reactivity of specific functional groups under various conditions. The formation of N-tert-butoxycarbonyl-N-substituted hydrazines through SNAr displacements highlights the versatility of hydrazine derivatives in synthesizing complex molecules with potential biological activity (Oliva et al., 2000).

Physical Properties Analysis

The physical properties of organic compounds, such as solubility, melting point, and crystallinity, are crucial for their application and function. Studies on related compounds, like the preparation of new nitrogen-bridged heterocycles, provide valuable data on how structural modifications can influence these properties, affecting their utility in various chemical and pharmaceutical applications (Kakehi et al., 2003).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are fundamental to understanding the behavior of compounds under different chemical conditions. Research into the chemoselective reaction of benz[g]indole dicarboxylate towards hydrazine hydrate demonstrates the specificity of chemical interactions and the potential to synthesize new molecules with targeted functionalities (Bhovi & Gadaginamath, 2005).

Aplicaciones Científicas De Investigación

Divergent Synthesis Applications

Research reveals that derivatives similar to tert-butyl 2-({[5-benzyl-3-(ethoxycarbonyl)-2-thienyl]amino}carbonothioyl)hydrazinecarboxylate play a pivotal role in divergent synthesis processes. For instance, Rossi et al. (2007) describe the solvent-dependent reactions of a related compound, showcasing its utility in the synthesis of diverse chemical structures such as 5,6-dihydro-4H-pyridazines and 1-amino-pyrroles. This demonstrates the compound's versatility in organic synthesis, providing a pathway through either stereospecific cycloaddition or addition/cyclization mechanisms (Rossi et al., 2007).

Mechanistic Insight and Novel Reactions

Nordin et al. (2016) conducted a study on a structurally related compound, which led to the unexpected cleavage of C–S bonds during hydrazination. This research not only highlights the synthesis of novel compounds but also offers a deep dive into the mechanistic understanding of such reactions, supported by kinetic and computational DFT studies (Nordin et al., 2016).

Building Blocks for Synthetic Organic Chemistry

Jasch et al. (2012) discuss the use of tert-butyl phenylazocarboxylates as versatile building blocks for synthetic organic chemistry. These compounds, related to this compound, undergo nucleophilic substitutions and radical reactions, enabling the modification of the benzene ring and the generation of novel organic compounds (Jasch et al., 2012).

Insecticidal Activity of Analogues

Sawada et al. (2003) explore benzoheterocyclic analogues of a similar compound, examining their insecticidal activity. This research not only contributes to the field of agrochemicals by designing compounds with enhanced activity but also demonstrates the broader implications of modifying the N'-benzoyl group to achieve desired biological effects (Sawada et al., 2003).

Propiedades

IUPAC Name |

ethyl 5-benzyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]carbamothioylamino]thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O4S2/c1-5-26-17(24)15-12-14(11-13-9-7-6-8-10-13)29-16(15)21-18(28)22-23-19(25)27-20(2,3)4/h6-10,12H,5,11H2,1-4H3,(H,23,25)(H2,21,22,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZCFCTWJENIZIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1)CC2=CC=CC=C2)NC(=S)NNC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-3-[({[3-(3-nitrophenyl)acryloyl]amino}carbonothioyl)amino]benzoic acid](/img/structure/B4631911.png)

![N-[2-(butylthio)-1,3-benzothiazol-6-yl]acetamide](/img/structure/B4631925.png)

![2-(4-tert-butylphenyl)-5-[(2-furylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B4631933.png)

acetate](/img/structure/B4631953.png)

![(3aR,7aS)-2-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4631974.png)

![4-[(5-methyl-1-benzofuran-2-yl)carbonyl]morpholine](/img/structure/B4631982.png)

![6-fluoro-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B4631999.png)

![N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-N-methyl-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide](/img/structure/B4632018.png)

![3-[5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B4632025.png)

![N-(4-{[(1-naphthylamino)carbonothioyl]amino}phenyl)acetamide](/img/structure/B4632030.png)